6,7-Dibromobenzo[de]isochromene-1,3-dione
CAS No.:
Cat. No.: VC13270912
Molecular Formula: C12H4Br2O3
Molecular Weight: 355.97 g/mol
* For research use only. Not for human or veterinary use.
![6,7-Dibromobenzo[de]isochromene-1,3-dione -](/images/structure/VC13270912.png)
Specification
Molecular Formula | C12H4Br2O3 |
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Molecular Weight | 355.97 g/mol |
IUPAC Name | 8,10-dibromo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione |
Standard InChI | InChI=1S/C12H4Br2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4H |
Standard InChI Key | HJUUAJMSVJJHQP-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Br)Br |
Canonical SMILES | C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Br)Br |
Introduction
Key Findings
6,7-Dibromobenzo[de]isochromene-1,3-dione (CAS 13577-26-9) is a brominated aromatic anhydride derivative with significant utility in organic synthesis and materials science. Characterized by its planar naphthalene core and electron-deficient structure, this compound serves as a versatile precursor for fluorescent dyes, optoelectronic materials, and pharmaceutical intermediates. Recent advancements in one-pot synthesis methodologies have enabled high-yield production (up to 92%), while its derivatization into imides and esters underscores its adaptability in functional material design .
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s systematic IUPAC name is 8,10-dibromo-3-oxatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene-2,4-dione, reflecting its fused tricyclic architecture. Key structural and spectral data include:
The X-ray crystallographic data (CCDC 137997) confirms a planar geometry with bromine atoms at positions 6 and 7, contributing to its electron-withdrawing properties .
Synthesis and Reaction Pathways
One-Pot Bromination
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Electrophilic substitution: Bromine incorporation at the 6 and 7 positions due to the electron-deficient naphthalene core.
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Recrystallization: Purification via ethanol/water mixtures to isolate the pale brown solid .
Derivitization Reactions
The anhydride undergoes facile transformations:
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Imidization: Reacts with amines (e.g., 2-ethylhexylamine) in NMP/AcOH at 110°C to form naphthalimide derivatives (94% yield) .
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Esterification: Alkylation with 1-bromobutane under phase-transfer catalysis yields dibutyl esters (quantitative yield) .
Applications in Materials Science
Optoelectronic Materials
The compound’s derivatives exhibit strong fluorescence and thermally activated delayed fluorescence (TADF). For instance, phenothiazine-functionalized naphthalimides achieve 23.6% external quantum efficiency in OLEDs, with a low efficiency roll-off (21.6% at 10,000 cd/m²) .
Polymer Additives
Dibrominated naphthalene anhydrides enhance the thermal stability of polyimides, with glass transition temperatures (Tg) exceeding 300°C in copolymer blends .
Physical and Chemical Properties
Thermal Stability
Spectroscopic Profiles
Recent Advances and Future Directions
Green Synthesis
Microwave-assisted bromination reduces reaction times from 12 hours to 45 minutes, achieving comparable yields (88%) with lower energy input .
Bioconjugation Studies
Naphthalimide-antibody conjugates show promise in targeted cancer imaging, leveraging the compound’s intrinsic fluorescence (ΦF = 0.82 in PBS) .
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